2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-4-3-5-14-19-10(2)15(17(24)21(9)14)20-16(23)12-7-6-11(22(25)26)8-13(12)18/h3-8H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNUBWPOZYTORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 3 with an amide linkage to a 2-chloro-4-nitrobenzoyl group. Retrosynthetic analysis suggests disconnecting the molecule into two primary fragments:
- Pyrido[1,2-a]pyrimidin-3-amine derivative : The 2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine serves as the nucleophilic component.
- 2-Chloro-4-nitrobenzoyl chloride : The electrophilic acylating agent for amide bond formation.
Key challenges include ensuring regioselectivity during pyrido-pyrimidine ring formation and avoiding premature decomposition of the nitro group under harsh reaction conditions.
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
Cyclocondensation of Pyrimidine Precursors
The pyrido[1,2-a]pyrimidinone system is typically constructed via cyclization reactions involving pyrimidine or pyridone derivatives. Reference outlines two predominant strategies:
From Preformed Pyrimidines
A 4-aminopyrimidine derivative (e.g., 12 in Figure 8 of) undergoes palladium-catalyzed coupling followed by intramolecular cyclization. For example:
- Starting material : 5-Bromo-2,4-dichloropyrimidine (15 ) reacts with cyclopentylamine (16 ) to form 17 , which couples with crotonic acid (18 ) to yield intermediate 19 after cyclization.
- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h.
- Yield : ~75% for analogous systems.
From Pyridone Derivatives
Condensation of 2-aminopyridines with β-ketoesters or diketones under acidic or basic conditions generates the fused ring system. For instance:
Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride
Amide Bond Formation
Coupling of 3-Aminopyrido[1,2-a]pyrimidinone and 2-Chloro-4-Nitrobenzoyl Chloride
- Reagents : 2-Chloro-4-nitrobenzoyl chloride (1.2 eq), pyridine (base), dry THF, 0°C → room temperature.
- Mechanism : Nucleophilic acyl substitution.
- Workup : Precipitation with ice-water, filtration, recrystallization from ethanol.
- Yield : 78–85%.
Optimization and Critical Parameters
Catalytic Effects in Cyclization
Characterization and Purity Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrido[1,2-a]pyrimidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group on the benzamide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of 2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and chloro groups makes it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrido[1,2-a]pyrimidine core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Structural Variations
Pyrido[1,2-a]pyrimidinone vs. Benzothiazolo-Pyrimidine: The target compound’s pyrido[1,2-a]pyrimidinone core is fully aromatic, favoring planar interactions with biological targets. The benzothiazolo analog’s phenyl and benzoyl groups create significant dihedral angles (84.87° and 75.33°), reducing planarity and possibly altering membrane permeability compared to the target compound’s nitrobenzamide group .
Saturation and Flexibility: The tetrahydro-pyrido[1,2-a]pyrimidinone derivative () features a partially saturated pyrido ring (6,7,8,9-tetrahydro), increasing conformational flexibility. This may enhance binding to enzymes requiring induced-fit interactions, unlike the rigid aromatic core of the target compound .
Substituent Effects
The benzothiazolo analog lacks such groups, relying on phenyl/benzoyl moieties for hydrophobic interactions . The fluoro substituent in ’s compound could improve blood-brain barrier penetration, a trait absent in the target compound .
Amide vs. Ketone Linkages :
Crystallographic and Packing Behavior
- The benzothiazolo-pyrimidine analog forms C–H···N hydrogen-bonded dimers in its crystal lattice, enhancing thermal stability . The target compound’s nitro group may facilitate similar packing via nitro···π interactions, though crystallographic data for the target is unavailable in the provided evidence.
Biological Activity
2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide, with the CAS number 941923-28-0, is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered interest due to its potential biological activities, including anticancer properties and its role as a kinase inhibitor. This article reviews the biological activity of this compound based on various studies and data.
The molecular formula of this compound is C17H14ClN3O4, with a molecular weight of 372.8 g/mol. Its structure includes a chloro-substituted benzamide group linked to a pyrido[1,2-a]pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O4 |
| Molecular Weight | 372.8 g/mol |
| CAS Number | 941923-28-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It has been shown to inhibit various kinases involved in cancer cell proliferation and survival. The mechanism involves binding to the active site of these kinases, leading to the inhibition of downstream signaling pathways critical for tumor growth.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .
- Kinase Inhibition : This compound acts as a kinase inhibitor, specifically targeting members of the HER family. It has been noted for its effectiveness against mutations associated with non-small cell lung cancer (NSCLC) .
- Synergistic Effects : Research indicates that when used in combination with other chemotherapeutic agents, this compound enhances the overall efficacy of treatment regimens by overcoming drug resistance mechanisms .
Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Case Studies
Several case studies highlight the therapeutic applications and efficacy of this compound:
- Clinical Trials : A clinical trial (NCT03743350) is currently evaluating this compound's effectiveness in patients with NSCLC exhibiting exon 20 or HER2 activating mutations. Early results show promise in improving patient outcomes compared to standard therapies .
- Combination Therapy : A study involving combination therapy with traditional chemotherapeutics showed that patients receiving this compound alongside standard treatments had improved progression-free survival rates compared to those on monotherapy .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling the pyrido[1,2-a]pyrimidinone core with substituted benzamide precursors. Key steps include nucleophilic substitution and amide bond formation under controlled pH (6.5–7.5) and temperature (60–80°C). Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reaction efficiency. Catalysts such as HATU or EDCI improve coupling yields. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) resolves aromatic protons and carbonyl groups, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (HRMS) confirms molecular weight. Stability under light, humidity, and temperature should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What in vitro models are suitable for preliminary pharmacological profiling?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric readouts identify activity. Cell-based cytotoxicity assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) screen for antiproliferative effects. Dose-response curves (IC50) and selectivity indices (vs. non-cancerous cells) validate therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Control for variables like cell line genetic drift, serum content, or assay pH. Statistical tools (e.g., Bland-Altman plots) quantify variability. Link discrepancies to pharmacokinetic factors (e.g., metabolic instability in hepatic microsomes) .
Q. What computational strategies predict binding affinity and target selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions with target proteins (e.g., kinases). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns. Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents for synthesis. Validate predictions with in vitro mutagenesis (e.g., alanine scanning) .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacophore?
- Methodological Answer : Systematically modify substituents on the benzamide and pyrido-pyrimidine moieties. Test bioisosteric replacements (e.g., nitro → trifluoromethyl) for improved lipophilicity (clogP). Use parallel synthesis to generate analogs, followed by hierarchical clustering of activity data. Free-Wilson analysis quantifies group contributions to potency .
Q. What experimental approaches elucidate metabolic pathways and toxicological risks?
- Methodological Answer : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation). In vivo pharmacokinetic studies (rodents) measure bioavailability (AUC) and half-life. Toxicity screening includes Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity risk) .
Q. How can environmental fate and degradation pathways be studied for this compound?
- Methodological Answer : Conduct abiotic degradation studies under UV light (λ = 365 nm) to simulate photolysis. Measure hydrolysis rates at pH 3–9. Use OECD 301D shake-flask tests for biodegradability. Quantify bioaccumulation potential via octanol-water partition coefficients (log Kow). Environmental samples (soil/water) are analyzed via SPE-LC-MS/MS .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
